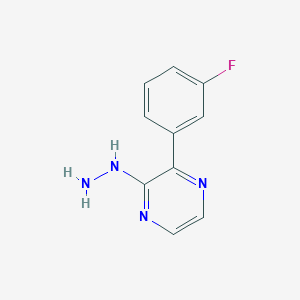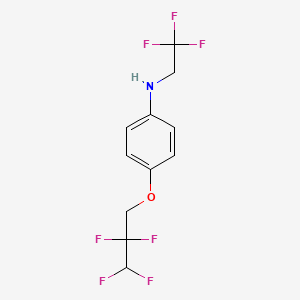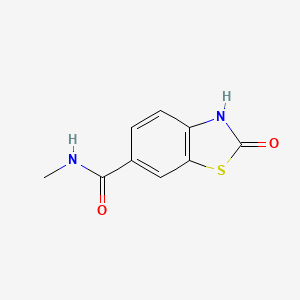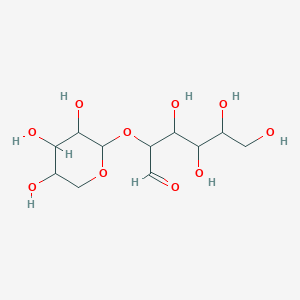
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxopropanoate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-2-Brom-3-(2-Fluorphenyl)-3-oxopropanoat umfasst typischerweise die Bromierung von Ethyl-3-(2-Fluorphenyl)-3-oxopropanoat. Dies kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators wie Azobisisobutyronitril (AIBN) erreicht werden. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf größerem Maßstab beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Arten von Reaktionen:
Substitutionsreaktionen: Ethyl-2-Brom-3-(2-Fluorphenyl)-3-oxopropanoat kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt wird.
Reduktionsreaktionen: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol reduziert werden.
Oxidationsreaktionen: Die Oxidation der Verbindung kann zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren aprotischen Lösungsmitteln.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether.
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Hauptprodukte:
Substitution: Bildung von Aziden, Thiocyanaten oder Ethern.
Reduktion: Bildung des entsprechenden Alkohols.
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Brom-3-(2-Fluorphenyl)-3-oxopropanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es ist besonders nützlich bei der Herstellung fluorierter Verbindungen.
Biologie: Wird auf seine potenzielle biologische Aktivität und als Baustein für bioaktive Moleküle untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung von Pharmazeutika untersucht, insbesondere solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Brom-3-(2-Fluorphenyl)-3-oxopropanoat hängt von den spezifischen Reaktionen ab, die er eingeht. Bei nucleophilen Substitutionsreaktionen wird das Bromatom durch ein Nucleophil verdrängt, wodurch eine neue Bindung entsteht. Bei Reduktionsreaktionen wird die Carbonylgruppe zu einem Alkohol reduziert. Die beteiligten molekularen Ziele und Wege variieren je nach spezifischer Anwendung und Reaktionsbedingungen.
Ähnliche Verbindungen:
Ethyl-2-Chlor-3-(2-Fluorphenyl)-3-oxopropanoat: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Brom.
Ethyl-2-Iod-3-(2-Fluorphenyl)-3-oxopropanoat: Ähnliche Struktur, jedoch mit einem Iodatom anstelle von Brom.
Ethyl-2-Brom-3-(4-Fluorphenyl)-3-oxopropanoat: Ähnliche Struktur, jedoch mit dem Fluoratom in einer anderen Position am Phenylring.
Einzigartigkeit: Ethyl-2-Brom-3-(2-Fluorphenyl)-3-oxopropanoat ist durch die Kombination eines Bromatoms und einer Fluorphenylgruppe einzigartig, die eine unterschiedliche Reaktivität und Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is unique due to the combination of a bromine atom and a fluorophenyl group, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
887267-59-6 |
|---|---|
Molekularformel |
C11H10BrFO3 |
Molekulargewicht |
289.10 g/mol |
IUPAC-Name |
ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-5-3-4-6-8(7)13/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
VBIBJUNLXFTZCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)
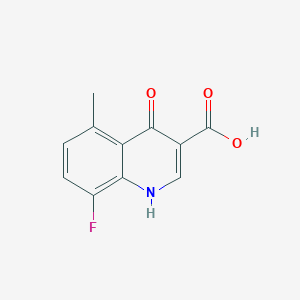
![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)
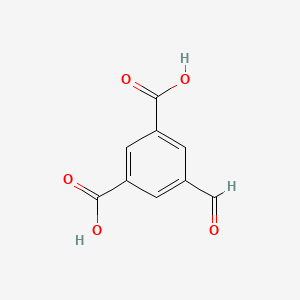
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)

